molecular formula C18H18BrN5OS2 B15103651 N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15103651
M. Wt: 464.4 g/mol
InChI Key: DRNNBOLOIDRTQV-JMIUGGIZSA-N
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Description

The compound with the molecular formula C18H18BrN5OS2 is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H18BrN5OS2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of the compound is often formed through a series of condensation reactions involving aromatic amines and thiols.

    Final Assembly: The final assembly of the molecule involves coupling reactions, such as Suzuki-Miyaura coupling, to link the various fragments together under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of C18H18BrN5OS2 may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to achieve the desired product efficiently.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C18H18BrN5OS2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

C18H18BrN5OS2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of C18H18BrN5OS2 depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

C18H18BrN5OS2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include other brominated aromatic amines or thiols.

    Uniqueness: The presence of both bromine and sulfur atoms in the same molecule, along with its specific functional groups, distinguishes it from other compounds. This unique combination of elements and functional groups can impart distinct chemical and biological properties.

By understanding the synthesis, reactivity, and applications of C18H18BrN5OS2 , researchers can explore its potential in various fields and develop new applications based on its unique properties.

Properties

Molecular Formula

C18H18BrN5OS2

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS2/c1-3-24-17(13-6-4-12(2)5-7-13)22-23-18(24)26-11-16(25)21-20-10-14-8-9-15(19)27-14/h4-10H,3,11H2,1-2H3,(H,21,25)/b20-10-

InChI Key

DRNNBOLOIDRTQV-JMIUGGIZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(S2)Br)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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